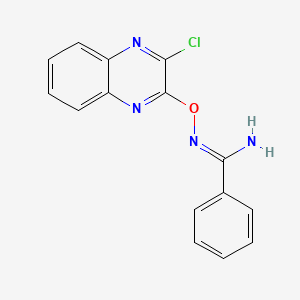

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide

Description

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a benzimidamide derivative characterized by a quinoxaline core substituted with a chlorine atom at the 3-position and linked via an oxygen atom to the benzimidamide moiety. This structure combines the electron-deficient quinoxaline system with the hydrogen-bonding capabilities of the benzimidamide group, making it a candidate for diverse applications, including pharmaceutical development and materials science.

Properties

Molecular Formula |

C15H11ClN4O |

|---|---|

Molecular Weight |

298.73 g/mol |

IUPAC Name |

N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide |

InChI |

InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20) |

InChI Key |

LMRQKWAPFVHEFN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OC2=NC3=CC=CC=C3N=C2Cl)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide typically involves the reaction of 3-chloroquinoxaline with benzimidamide under specific conditions. One common method is the Ullmann reaction, where 3-chloroquinoxaline is reacted with benzimidamide in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like N,N-dimethylformamide at elevated temperatures to achieve a good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and phenols in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted quinoxaline derivatives.

Oxidation: Oxidized quinoxaline derivatives.

Reduction: Reduced quinoxaline derivatives.

Scientific Research Applications

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its quinoxaline core.

Agriculture: Used as a precursor for the synthesis of agrochemicals with herbicidal and pesticidal properties.

Materials Science: Employed in the development of fluorescent materials, dyes, and organic semiconductors.

Biological Research: Investigated for its role in enzyme inhibition and as a molecular probe in biochemical assays.

Mechanism of Action

The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of bacterial growth. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Isomerism

The target compound differs from fluorinated benzimidamides (e.g., DB32, DB23, DB33) in its substitution pattern and heterocyclic core. Key comparisons include:

- Substituent Effects : Replacing fluorine with chlorine alters electronic and steric properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce the strength of N–H⋯Cl interactions relative to N–H⋯F motifs observed in fluorinated analogs (e.g., DB23 and DB33) .

- Heterocyclic Core: Quinoxaline (a bicyclic system with two nitrogen atoms) contrasts with simpler phenyl or pyridyl groups in analogs like (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide (DB32). This difference could enhance π-stacking interactions or alter binding affinities in biological systems .

- Isomerism: Unlike E/Z isomers in fluorinated benzimidamides (e.g., DB12), the rigid quinoxaline core in the target compound may restrict isomerization, favoring a single conformational state .

Physicochemical Properties

- Solubility: Fluorinated benzimidamides (e.g., DB32) exhibit sparing solubility in non-polar solvents (hexane, cyclohexane) but improved solubility upon heating. The target compound’s chlorine substituent and quinoxaline system may further reduce solubility due to increased molecular rigidity and polarity .

- Melting Points : While specific data for the target compound are unavailable, related benzimidamides with halogen substituents (e.g., N-[Methyl(oxo)(phenyl)-λ⁶-sulfaneylidene]-N'-[(perfluorobenzoyl)oxy]benzimidamide) show melting points in the 142–145°C range, suggesting similar thermal stability for the target .

Crystallographic and Supramolecular Arrangements

- Isostructurality: Fluorinated benzimidamides (e.g., DB10, DB11) exhibit 3D isostructurality driven by N–H⋯F and N–H⋯π interactions.

- Intermolecular Interactions : Computational analyses (XPac, energy vector models) highlight the role of halogen bonding in fluorinated analogs. Chlorine’s reduced propensity for directional interactions compared to fluorine may result in less predictable crystal packing .

Biological Activity

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Quinoxaline derivatives, including this compound, have garnered attention for their diverse biological activities. These compounds are known to exhibit properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The incorporation of the chloroquinoxaline moiety is particularly significant due to its ability to enhance biological activity through various mechanisms.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction between 3-chloroquinoxaline and benzimidamide derivatives under controlled conditions. The reaction pathway can be summarized as follows:

- Starting Materials : 3-Chloroquinoxaline and benzimidamide.

- Reaction Conditions : The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

- Purification : The product is purified using recrystallization or chromatography techniques.

3.1 Antimicrobial Activity

Studies have shown that quinoxaline derivatives possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the chloroquinoxaline structure exhibited enhanced activity compared to their non-chlorinated counterparts.

| Compound | Activity (MIC, µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15 | E. coli |

| Control (no chloro group) | 50 | E. coli |

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For example, a recent study reported that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| A549 (Lung) | 10 | Cell cycle arrest at G2/M phase |

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chloro Group : Enhances lipophilicity and cellular uptake.

- Quinoxaline Core : Contributes to DNA intercalation and inhibition of topoisomerases.

Studies suggest that modifications at the benzimidamide portion can further optimize activity by altering binding affinity to biological targets.

Case Study 1: Antibacterial Evaluation

A research team synthesized several quinoxaline derivatives and tested their antibacterial properties against Staphylococcus aureus and E. coli. Among these, this compound showed the lowest MIC values, indicating potent antibacterial action.

Case Study 2: Anticancer Assessment

In another investigation, this compound was evaluated for its anticancer properties in vivo using murine models. Results demonstrated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

6. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its efficacy is influenced by its structural characteristics, making it a candidate for further development in medicinal chemistry.

Future research should focus on optimizing its structure for enhanced potency and exploring its mechanisms of action in greater detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.